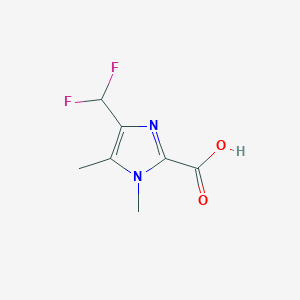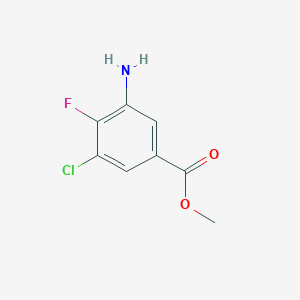![molecular formula C22H18F3NO5 B2413029 9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951926-02-6](/img/structure/B2413029.png)
9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a methoxy group, and a cyclopropyl group. The presence of these groups suggests that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group, for example, would likely have a strong influence on the compound’s overall structure due to the high electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could undergo reactions involving C–F bond activation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group could contribute to the compound’s polarity and reactivity .Applications De Recherche Scientifique
Cyclohepta[b][1,4]benzothiazines and Their Analogues
Studies on cyclohepta[b][1,4]benzothiazines and their diazine analogues, such as the work by Shindo, Ishikawa, and Nozoe (1985), explore the formation, reactions, and stability of these compounds under various conditions. This research provides foundational knowledge on the chemical behavior of complex heterocyclic compounds, which could be applicable to understanding the properties and potential applications of the specified compound in pharmaceuticals or materials science (Shindo et al., 1985).
Benzoxazine Derivatives
Research on benzoxazine derivatives and their reactions offer insights into the synthesis and applications of these compounds in creating new materials. For example, the study by Kiskan and Yagcı (2007) on a thermally curable benzoxazine monomer with a photodimerizable coumarin group highlights the potential of such compounds in developing advanced materials with specific thermal and optical properties (Kiskan & Yagcı, 2007).
Photochromic and Photodimerizable Compounds
The development of photochromic and photodimerizable compounds, as discussed in studies on bichromophoric photochromes, demonstrates the application of complex oxazine derivatives in creating materials that respond to light. These materials have potential uses in optical data storage, photolithography, and the development of smart materials that change properties in response to external stimuli (Tomasulo et al., 2008).
Synthetic Methodologies
Advancements in synthetic methodologies for benzoxazin-3(4H)-ones and related compounds, as detailed in research on the synthesis and characterization of phenothiazine cruciforms, provide a framework for designing and synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry, material science, and as sensors or probes in biological systems (Hauck et al., 2007).
Propriétés
IUPAC Name |
9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO5/c1-28-13-3-2-4-14(9-13)30-20-18(27)15-7-8-17-16(10-26(11-29-17)12-5-6-12)19(15)31-21(20)22(23,24)25/h2-4,7-9,12H,5-6,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNYYZCAJQQJPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2412949.png)
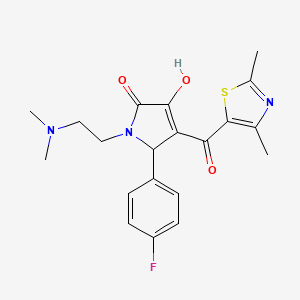
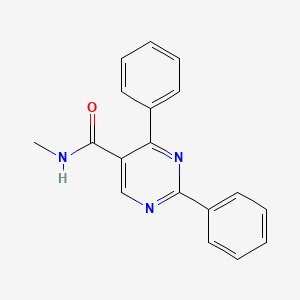
![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B2412954.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2412955.png)
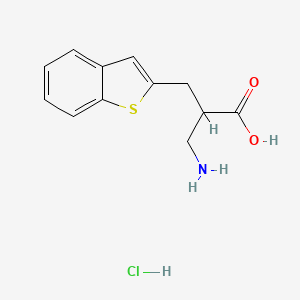
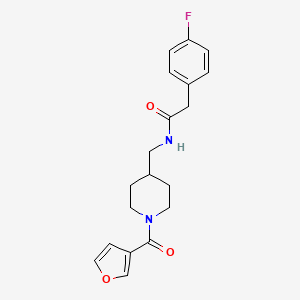
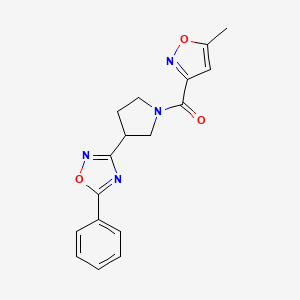


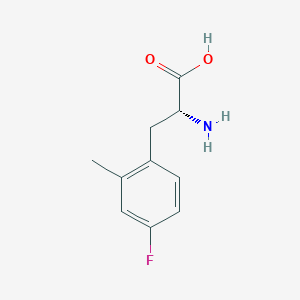
![2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride](/img/structure/B2412967.png)
